2-(2,4-Dibromophenyl)acetic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

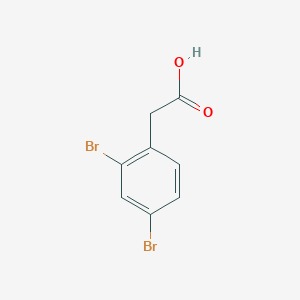

2-(2,4-Dibromophenyl)acetic acid belongs to the class of organic compounds known as halogenated aromatic carboxylic acids. Its structure consists of a central benzene (B151609) ring to which a carboxymethyl group (–CH₂COOH) and two bromine atoms are attached. The positions of the bromine atoms are designated as 2 and 4 on the phenyl ring, which significantly influences the molecule's reactivity and properties.

Halogenated organic compounds are a cornerstone of synthetic organic chemistry, primarily due to the unique reactivity imparted by the halogen atoms. researchgate.net The carbon-halogen bond can be readily transformed into other functional groups, making these compounds versatile precursors for a wide array of more complex molecules. nih.govacs.org Aryl halides, in particular, are fundamental motifs in synthetic chemistry, playing a critical role in metal-mediated cross-coupling reactions. acs.org

The presence of the carboxylic acid group further enhances the synthetic utility of this compound. Carboxylic acids are themselves important functional groups, capable of undergoing a variety of transformations, such as esterification and amidation. researchgate.net The combination of the reactive aryl halide and the versatile carboxylic acid functionality within the same molecule makes this compound a valuable and reactive intermediate in multi-step synthetic sequences.

Historical Perspective on its Chemical Class in Organic Synthesis

The journey of organic synthesis began in 1828 with Friedrich Wöhler's synthesis of urea, a naturally occurring organic compound. nih.gov This was a landmark achievement that debunked the theory of vitalism and opened the door to the laboratory creation of organic molecules. nih.govrochelleforrester.ac.nz Shortly after, in 1845, Hermann Kolbe synthesized acetic acid, another key milestone that demonstrated the power of this emerging scientific discipline. nih.gov

Throughout the 19th and 20th centuries, chemists developed a vast arsenal (B13267) of reactions and techniques to synthesize a wide range of organic compounds, including derivatives of benzene, known as aromatic compounds. nih.gov The development of methods for introducing halogens into organic molecules was a significant advancement. Halogenation reactions, such as the electrophilic aromatic substitution to produce compounds like 4-bromophenylacetic acid, became standard procedures. wikipedia.org

The class of aryl-acetic acids, to which this compound belongs, has a rich history in organic synthesis. These compounds have been instrumental as intermediates in the preparation of a diverse range of molecules, including pharmaceuticals and materials. ontosight.aichemimpex.com For instance, phenylacetic acid derivatives have been explored for their potential therapeutic effects, including anti-inflammatory activities. ontosight.ai The ability to modify the aromatic ring with halogens provided chemists with a powerful tool to fine-tune the properties and reactivity of these molecules, leading to the development of a vast library of useful compounds.

Current Research Landscape and Potential in Synthetic Organic Chemistry

In contemporary organic synthesis, this compound and related halogenated aryl-acetic acids continue to be relevant and valuable building blocks. Modern synthetic methods often focus on developing more efficient and selective reactions, and these halogenated compounds are frequently employed as starting materials or key intermediates.

One area of active research is the development of novel catalytic methods for the functionalization of aryl halides. For example, palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds, and compounds like this compound are ideal substrates for such transformations. acs.org Recent advancements have even led to the development of methods for the direct decarboxylative halogenation of aryl carboxylic acids, providing a unified strategy to access various aryl halides. acs.org

The oxidative decarboxylation of arylacetic acids has also emerged as a powerful strategy for the synthesis of aryl aldehydes and ketones, which are themselves valuable synthetic precursors. chemrevlett.com Furthermore, visible-light-catalyzed reactions are gaining prominence as a milder and more sustainable approach to organic synthesis, and the decarboxylation of aryl acetic acids using this technology has been successfully demonstrated. rsc.org

The applications of compounds derived from halogenated phenylacetic acids are diverse. For instance, derivatives of 2-(2-bromophenyl)acetic acid have been used in the synthesis of heterocyclic compounds and as AMPA antagonists. nih.gov Similarly, 2-(4-bromophenyl)acetic acid is used in the development of anti-inflammatory drugs and in agricultural chemistry. chemimpex.com Given the versatility of its chemical structure, this compound holds significant potential for the synthesis of novel compounds with interesting biological or material properties.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 98434-44-7 | sigmaaldrich.com |

| Molecular Formula | C₈H₆Br₂O₂ | bldpharm.com |

| Molecular Weight | 293.94 g/mol | bldpharm.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dibromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKDKHMRQKYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,4 Dibromophenyl Acetic Acid

Critical Analysis of Established Synthetic Routes

Traditional methods for synthesizing 2-(2,4-dibromophenyl)acetic acid often rely on multi-step sequences starting from commercially available precursors like 2,4-dibromotoluene (B1294801) or 2,4-dibromoacetophenone. These routes, while functional, present challenges in terms of yield, reagent toxicity, and reaction conditions.

Comparative Efficiencies and Yield Optimization

Two primary established pathways for the synthesis of phenylacetic acids, adaptable for this compound, are the hydrolysis of a corresponding phenylacetonitrile (B145931) and the Willgerodt-Kindler reaction.

| Route | Starting Material | Key Intermediates | Typical Conditions | Advantages | Disadvantages |

| Nitrile Hydrolysis | 2,4-Dibromotoluene | 1-Bromo-4-(bromomethyl)benzene, 2,4-Dibromophenylacetonitrile | 1. Radical bromination 2. Cyanation 3. Acid/base hydrolysis | Direct, well-established | Multi-step, potentially harsh hydrolysis conditions, use of toxic cyanide |

| Willgerodt-Kindler | 2,4-Dibromoacetophenone | Thioamide derivative | Sulfur, morpholine (B109124), high temperature, followed by hydrolysis | Utilizes different starting material | High temperatures, potential for byproducts, often lower yields |

This table provides a generalized comparison of established routes applicable to the synthesis of this compound based on standard organic chemistry principles.

Evaluation of Reagent Scope and Limitations

The choice of reagents in these established routes presents several limitations. The nitrile hydrolysis pathway necessitates the use of highly toxic cyanide salts for the cyanation step, posing significant safety and environmental concerns. quickcompany.in The initial bromination of 2,4-dibromotoluene often utilizes radical initiators, which can sometimes lead to a lack of selectivity and the formation of undesired byproducts.

In the Willgerodt-Kindler reaction, the use of elemental sulfur and morpholine at elevated temperatures can be hazardous and energy-intensive. wikipedia.orgunigoa.ac.in The reaction's scope can also be limited by the stability of substituents on the aromatic ring under the harsh reaction conditions.

Development of Novel and Sustainable Synthetic Approaches

In response to the limitations of established methods, research has focused on developing more efficient, safer, and environmentally friendly synthetic strategies. These include catalytic methods and the application of modern technologies like microwave irradiation and flow chemistry.

Catalytic Synthesis Strategies

Catalytic approaches offer significant advantages by enabling reactions under milder conditions, improving selectivity, and reducing waste. For the synthesis of phenylacetic acids, palladium-catalyzed carbonylation reactions represent a promising alternative.

One such strategy involves the carbonylation of a 2,4-dibromobenzyl halide. This reaction introduces a carbonyl group directly using carbon monoxide (CO) in the presence of a palladium catalyst and water or an alcohol. google.com This method can potentially shorten the synthetic sequence compared to the nitrile hydrolysis route. Another advanced approach is the oxidative carbonylation of arylboronic acids, which can form diaryl ketones but highlights the utility of palladium catalysis and CO in C-C bond formation. liv.ac.uk While specific examples for this compound are not extensively documented, the principles of palladium-catalyzed carbonylation of aryl halides are well-established and represent a viable, more modern synthetic pathway. google.commdpi.com

Another potential catalytic route is the Grignard reaction . The formation of a Grignard reagent from a 2,4-dibromobenzyl halide, followed by reaction with carbon dioxide (dry ice) and subsequent acidic workup, can yield the desired carboxylic acid. youtube.commasterorganicchemistry.comucalgary.ca This method provides a direct route to introduce the carboxylic acid moiety.

| Catalytic Method | Potential Starting Material | Key Reagents | Potential Advantages |

| Palladium-Catalyzed Carbonylation | 2,4-Dibromobenzyl halide | CO, Palladium catalyst (e.g., Pd(OAc)₂), H₂O | Atom economy, milder conditions, avoids toxic cyanides |

| Grignard Reaction | 2,4-Dibromobenzyl halide | Mg, CO₂ (dry ice) | Direct carboxylation, well-understood mechanism |

This table outlines potential modern catalytic routes for the synthesis of this compound based on established catalytic principles.

Green Chemistry Principles in Preparation

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. This includes using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.

In the context of synthesizing this compound, a greener approach to the Willgerodt-Kindler reaction could involve using a recyclable solvent like polyethylene (B3416737) glycol (PEG) to minimize the use of excess amines. unigoa.ac.in Furthermore, developing catalytic systems that operate in aqueous media or under solvent-free conditions would significantly enhance the environmental profile of the synthesis. unigoa.ac.in Palladium-catalyzed reactions, especially those that can be performed in water or with catalyst recycling, align well with green chemistry goals. google.com

Microwave-Assisted and Flow Chemistry Techniques

Modern technologies are being increasingly applied to improve chemical syntheses. Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. unigoa.ac.in For instance, the hydrolysis of thioamides in the Willgerodt-Kindler pathway can be accelerated from hours to minutes using microwave irradiation. unigoa.ac.in

Flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers enhanced safety, better heat and mass transfer, and simplified scale-up compared to traditional batch processes. beilstein-journals.org While a specific flow synthesis for this compound is not prominently reported, the individual steps, such as Grignard reagent formation or catalytic carbonylations, are well-suited for translation to flow systems. This would allow for safer handling of hazardous intermediates and reagents and provide more precise control over reaction parameters, potentially leading to higher yields and purity.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Regioselectivity in Bromination

Achieving the specific 2,4-dibromo substitution pattern on the phenylacetic acid backbone is a primary consideration. The regioselectivity of electrophilic aromatic substitution, such as bromination, is governed by the directing effects of the substituents already present on the aromatic ring. The acetic acid group (-CH₂COOH) is an ortho-, para-directing deactivator, while the first bromine atom introduced is also an ortho-, para-directing deactivator.

Starting from phenylacetic acid, a direct, one-pot dibromination to achieve the 2,4-isomer with high selectivity is challenging due to the formation of a mixture of isomers. A more controlled, stepwise approach is generally required. For instance, the bromination of 4-methoxyphenylacetic acid with bromine in acetic acid yields the 3-bromo-4-methoxyphenylacetic acid with high regioselectivity (84% yield). nih.gov This suggests that the electronic nature of the substituents plays a crucial role in directing the incoming electrophile.

In a related context, the bromination of 5,6-disubstituted-indan-1-ones demonstrates the influence of reaction conditions on regioselectivity. Bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid leads to a 2,4-dibromo compound, indicating that under acidic conditions, both α-to the carbonyl and aromatic bromination can occur. nih.gov Conversely, performing the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) can favor aromatic substitution at a specific position. nih.gov These findings underscore the importance of both solvent and catalyst/reagent choice in directing the bromination to the desired positions on the phenyl ring of a phenylacetic acid derivative.

A plausible regioselective strategy for this compound could involve:

Initial Monobromination: Bromination of phenylacetic acid under controlled conditions to favor the formation of 4-bromophenylacetic acid.

Second Bromination: Subsequent bromination of 4-bromophenylacetic acid. The bromo group and the deactivating acetyl group would then direct the second bromine to the 2-position.

Table 1: Regioselective Bromination of Phenylacetic Acid Analogs

| Starting Material | Reagent and Conditions | Major Product | Yield (%) | Reference |

| 4-Methoxyphenylacetic acid | Br₂ in acetic acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84% | nih.gov |

| 5-Methylsalicylaldehyde | N-Bromosuccinimide, AIBN, CCl₄, reflux | 6-Methyl-3-(4'-methoxyphenyl)coumarin | 41% (of brominated coumarin) | unica.it |

| 5,6-Dimethoxyindan-1-one | Br₂ in acetic acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.gov |

This table presents data for related structures to illustrate principles of regioselective bromination.

Chemoselectivity

Chemoselectivity becomes critical when modifying one functional group in the presence of another. For instance, reactions involving the carboxylic acid group or the α-carbon must not interfere with the bromine-carbon bonds on the aromatic ring.

One example of a chemoselective transformation is the reduction of a related compound. The chemoselective reduction of α-keto propargylic esters can be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃·7H₂O), which selectively reduces the keto group without affecting the ester or the alkyne. researchgate.net This principle of using specific reagents to target one functional group over another is directly applicable to the synthesis of derivatives of this compound. For example, if a synthetic route proceeds through a keto-acid intermediate, such as 2-oxo-2-(2,4-dibromophenyl)acetic acid, a chemoselective reduction would be necessary to form 2-hydroxy-2-(2,4-dibromophenyl)acetic acid (mandelic acid derivative) without causing de-bromination.

Another chemoselective reaction is the deoxygenative arylation of α-keto acids. α-Keto acids can react with arene nucleophiles in the presence of a silane (B1218182) and a strong acid to yield α,α-diaryl acetic acids, demonstrating that reactions can be selectively performed at the α-position without affecting other parts of the molecule. rsc.org

Table 2: Chemoselective Transformations on Phenylacetic Acid Derivatives

| Substrate | Reagents | Transformation | Selectivity | Reference |

| α-Keto propargylic ester | NaBH₄, CeCl₃·7H₂O | Reduction of keto group | High, ester and alkyne untouched | researchgate.net |

| Ketone with ester | NaBH₄, Methanol (B129727) | Reduction of ketone | High, ester untouched | youtube.com |

| 2-Oxo-2-(m-tolyl)acetic acid | Mesitylene, Et₃SiH, TfOH | Deoxygenative α-arylation | High yield of α,α-diaryl acetic acid | rsc.org |

This table illustrates chemoselective reactions on molecules with multiple functional groups relevant to the synthesis of the target compound.

Stereoselectivity

Introducing a chiral center at the α-carbon of this compound to produce a single enantiomer requires stereoselective methods. Asymmetric synthesis can be approached in several ways, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

A prevalent method for the enantioselective α-alkylation of arylacetic acids involves the use of chiral lithium amides as non-covalent, traceless auxiliaries. nih.gov This approach allows for the direct alkylation of the enediolate of the arylacetic acid with high enantioselectivity. For example, the ethylation of phenylacetic acid using a chiral lithium amide can achieve an enantiomeric excess (ee) of 96%. nih.gov This methodology could be adapted for the synthesis of chiral derivatives of this compound.

Another powerful strategy is asymmetric hydrogenation of a prochiral precursor. Homogeneous hydrogenation of 2-aryl-3-methyl-2-butenoic acids using chiral phosphine-rhodium complexes, such as Rh/(R)-BINAP, has been shown to produce optically active α-arylpropionic acids in high enantiomeric excesses and quantitative yields. tandfonline.com A similar strategy could be envisioned where a 2-(2,4-dibromophenyl)propenoic acid derivative is hydrogenated to yield the chiral 2-(2,4-dibromophenyl)propanoic acid.

The use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, is a well-established method for diastereoselective alkylations of enolates derived from carboxylic acids. harvard.edu The auxiliary is first attached to the carboxylic acid, the alkylation is then performed with high diastereoselectivity, and finally, the auxiliary is cleaved to yield the chiral carboxylic acid.

Table 3: Enantioselective Synthesis of Chiral Phenylacetic Acid Derivatives

| Substrate | Method | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Phenylacetic acid | Direct α-ethylation | Chiral lithium amide | (R)- or (S)-2-Phenylbutanoic acid | 96% ee | nih.gov |

| (6-Methoxynaphthalen-2-yl)acetic acid | Direct α-methylation | Chiral lithium amide | (S)-Naproxen | 94% ee | nih.gov |

| 2-Phenyl-3-methyl-2-butenoic acid | Asymmetric hydrogenation | Rh/(R)-BINAP | (R)- or (S)-α-Isopropylphenylacetic acid | High ee | tandfonline.com |

| Phenylacetic acid amide | Diastereoselective alkylation | (R,R)-(-)-Pseudoephedrine | α-Alkylated phenylacetic acid | >99:1 dr | harvard.edu |

This table provides examples of stereoselective methods applicable to the synthesis of chiral derivatives of the target compound.

Chemical Transformations and Derivatization Strategies of 2 2,4 Dibromophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo several transformations to yield a range of derivatives.

Esterification and Amidation

Esterification: 2-(2,4-Dibromophenyl)acetic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. wikipedia.orgnih.gov For instance, reacting the acid with methanol (B129727) and a catalytic amount of sulfuric acid under reflux conditions yields methyl 2-(2,4-dibromophenyl)acetate. wikipedia.org Similarly, using ethanol (B145695) would produce the ethyl ester. The general reaction is as follows:

this compound + Alcohol (e.g., Methanol, Ethanol) ⇌ 2-(2,4-Dibromophenyl)acetate + Water

| Reactant (Alcohol) | Catalyst | Product |

| Methanol | Sulfuric Acid | Methyl 2-(2,4-dibromophenyl)acetate |

| Ethanol | Sulfuric Acid | Ethyl 2-(2,4-dibromophenyl)acetate |

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This condensation reaction typically requires an activating agent or catalyst to proceed efficiently. growingscience.com A common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.com Another approach is the direct amidation using borate (B1201080) esters, such as B(OCH2CF3)3, which has been shown to be effective for a variety of carboxylic acids and amines. acs.org For example, reacting this compound with an amine in the presence of a suitable coupling agent would yield the corresponding N-substituted-2-(2,4-dibromophenyl)acetamide.

| Amine | Coupling Agent/Catalyst | Product |

| Primary Amine (R-NH2) | DCC, HATU, or B(OCH2CF3)3 | N-Alkyl-2-(2,4-dibromophenyl)acetamide |

| Secondary Amine (R2NH) | DCC, HATU, or B(OCH2CF3)3 | N,N-Dialkyl-2-(2,4-dibromophenyl)acetamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(2,4-dibromophenyl)ethanol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Decarboxylation: The removal of the carboxyl group (decarboxylation) from this compound to form 1,3-dibromo-5-methylbenzene is a challenging transformation under standard conditions. However, decarboxylation of arylacetic acids can be facilitated under specific conditions, such as persulfate-mediated decarboxylation. rsc.org Additionally, decarboxylative functionalization reactions, like acetoxylation, have been reported for related benzylic carboxylic acids using reagents like (diacetoxyiodo)benzene (B116549) and iodine. beilstein-journals.org The direct decarboxylation is often more feasible when the alpha-carbon is part of a system that can stabilize the resulting carbanion, which is not strongly the case for this compound itself. stackexchange.com

Formation of Carboxylic Acid Derivatives

Acid Chlorides: One of the most useful derivatives of carboxylic acids is the corresponding acyl chloride. This compound can be converted to 2-(2,4-dibromophenyl)acetyl chloride by reacting it with thionyl chloride (SOCl2) or oxalyl chloride. bibliomed.org This acyl chloride is a highly reactive intermediate that can be readily used to synthesize esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. bibliomed.org For instance, the reaction of 2-(2,4-dibromophenyl)acetyl chloride with an amine is a common and efficient method for amide synthesis. ontosight.ai

Anhydrides: Anhydrides can be formed from carboxylic acids, often by dehydration or by reacting an acyl chloride with a carboxylate salt. While specific examples for 2-(2,4-dibromophenyl)acetic anhydride (B1165640) formation are not prevalent in the literature, a general method would involve reacting 2-(2,4-dibromophenyl)acetyl chloride with the sodium salt of this compound.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with two bromine atoms and an acetic acid group. These substituents influence the rate and position of further electrophilic aromatic substitution reactions.

Directed and Non-Directed Substitutions

The substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. Halogens, such as the bromine atoms at positions 2 and 4, are deactivating yet ortho- and para-directing groups. libretexts.orglibretexts.orgdalalinstitute.com The deactivating nature arises from their inductive electron withdrawal, while the directing effect is due to resonance stabilization of the intermediate carbocation (arenium ion) when the electrophile attacks at the ortho or para positions. dalalinstitute.comuomustansiriyah.edu.iq The acetic acid group is a deactivating and meta-directing group. libretexts.orgmnstate.edu

In this compound, the directing effects of the substituents are as follows:

The bromine at C-2 directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.

The bromine at C-4 directs incoming electrophiles to the C-3 and C-5 (both ortho) positions.

The acetic acid group at C-1 directs to the C-3 and C-5 (both meta) positions.

Considering these combined effects, the C-3 and C-5 positions are the most likely sites for further electrophilic substitution, as they are activated by both bromine atoms and are the meta positions relative to the deactivating acetic acid group.

Functionalization with Other Electrophiles

Nitration: Introducing a nitro group onto the aromatic ring can be achieved through nitration, typically using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). makingmolecules.commasterorganicchemistry.com The strong acid protonates nitric acid to generate the highly reactive nitronium ion (NO2+), which is the active electrophile. masterorganicchemistry.comyoutube.com For this compound, the nitration would be expected to occur at the C-3 or C-5 position. For example, nitration of similar substituted phenylacetic acids has been documented. google.com

Halogenation: Further halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). uoanbar.edu.iqsaskoer.ca The catalyst polarizes the halogen molecule, making it a stronger electrophile. uoanbar.edu.iq As with nitration, the incoming halogen would be directed to the C-3 or C-5 position of the this compound ring.

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO3, H2SO4 | 2-(2,4-Dibromo-3-nitrophenyl)acetic acid and/or 2-(2,4-Dibromo-5-nitrophenyl)acetic acid |

| Bromination | Br2, FeBr3 | 2-(2,3,4-Tribromophenyl)acetic acid and/or 2-(2,4,5-Tribromophenyl)acetic acid |

| Chlorination | Cl2, AlCl3 | 2-(3-Chloro-2,4-dibromophenyl)acetic acid and/or 2-(5-Chloro-2,4-dibromophenyl)acetic acid |

The synthetic utility of this compound is significantly enhanced by the presence of two bromine atoms on the phenyl ring, which serve as versatile handles for a variety of chemical transformations. These transformations primarily involve nucleophilic aromatic substitution (SNAr) and, more commonly, metal-catalyzed cross-coupling reactions.

Exploration of Aryl Halide Reactivity

The reactivity of the bromine atoms at the C2 and C4 positions is influenced by both electronic and steric factors. In nucleophilic aromatic substitution (SNAr) reactions, an aryl halide is attacked by a nucleophile, proceeding through a negatively charged intermediate. masterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group accelerates this reaction by stabilizing the carbanionic intermediate. masterorganicchemistry.comcdnsciencepub.com For this compound, the carboxylic acid group provides some electron-withdrawing character, but SNAr reactions at the bromine centers are generally not facile without further activation. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. masterorganicchemistry.com

Metal-catalyzed cross-coupling reactions, however, offer a much broader and more efficient avenue for the derivatization of this compound. mdpi-res.com These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comresearchgate.net The differential reactivity of the C2 and C4 bromine atoms can often be exploited for selective functionalization. The C2-Br bond, being ortho to the bulky acetic acid side chain, may exhibit different reactivity from the C4-Br bond due to steric hindrance.

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Coupling Strategies

A range of powerful palladium-catalyzed cross-coupling reactions can be employed to modify the this compound scaffold. mdpi-res.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.org It is a robust method for forming C(sp²)–C(sp²) bonds and can be used to introduce various aryl or vinyl groups in place of the bromine atoms. libretexts.orgacs.org The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org By controlling the reaction conditions, it is possible to achieve either mono- or di-substitution on the dibromophenyl ring.

Heck Reaction : The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond, providing access to substituted styrenes and related structures. clockss.orgsoton.ac.uk The reaction is catalyzed by palladium complexes, and its efficiency can be influenced by the choice of ligands and reaction conditions. soton.ac.ukresearchgate.net This method could be used to synthesize derivatives of this compound bearing alkenyl side chains.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an alkynyl-substituted aromatic compound. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a valuable tool for introducing alkynyl moieties, which can serve as precursors for further synthetic transformations. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. beilstein-journals.orgacs.orgresearchgate.net It is a highly versatile reaction for the synthesis of arylamines from aryl halides. acs.orgresearchgate.net This strategy can be used to introduce a wide range of amino substituents onto the this compound framework, which is of significant interest in medicinal chemistry. cyberleninka.ru

A summary of these coupling reactions is provided in the interactive table below.

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester, Base | Pd(OAc)₂, Pd₂(dba)₃, etc. with phosphine (B1218219) ligands | Biaryl acetic acids |

| Heck | Alkene, Base | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkenylphenylacetic acids |

| Sonogashira | Terminal alkyne, Base | PdCl₂(PPh₃)₂, CuI | Alkynylphenylacetic acids |

| Buchwald-Hartwig | Amine, Base | Pd₂(dba)₃, RuPhos, etc. with phosphine ligands | Aminophenylacetic acids |

Synthesis of Novel Molecular Architectures Incorporating the Dibromophenylacetic Acid Moiety

The derivatization of this compound through cross-coupling reactions opens up possibilities for the creation of diverse and complex molecular architectures. For instance, the sequential application of different coupling reactions allows for the introduction of distinct functionalities at the C2 and C4 positions, leading to asymmetrically substituted products.

The carboxylic acid group of the parent molecule can also be modified (e.g., through esterification or amidation) before or after the cross-coupling steps, further expanding the range of accessible structures. This synthetic versatility makes this compound a valuable building block for the construction of novel compounds with potential applications in medicinal chemistry and materials science. nih.govrsc.orgacs.orgnih.gov For example, derivatives of similar bromophenyl compounds have been investigated for their potential as anticancer and antimicrobial agents. rsc.orgnih.gov

Stereochemical Aspects in Derivatization

While this compound itself is achiral, stereochemistry can become an important consideration during its derivatization. If a chiral reagent is used in a coupling reaction, or if the reaction itself generates a new stereocenter, the resulting products may be chiral.

For example, the use of a chiral amine in a Buchwald-Hartwig amination could lead to the formation of diastereomeric products. Similarly, the introduction of bulky substituents at the ortho-positions of a biaryl system, which could be formed via a Suzuki coupling, can lead to atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The synthesis and separation of such isomers can be a key aspect in the development of new chiral molecules. The determination of the absolute stereochemistry of chiral products often requires specialized analytical techniques, such as the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). mit.edu

Computational Chemistry and Theoretical Investigations of 2 2,4 Dibromophenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 2-(2,4-Dibromophenyl)acetic acid. These calculations reveal how the arrangement of electrons influences the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the two bromine atoms on the phenyl ring and the carboxylic acid group influences the energies of these orbitals. DFT calculations on similar halogenated phenylacetic acid derivatives show that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov

Table 1: Key Reactivity Descriptors from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; associated with the electron-donating ability. | The presence of bromine atoms and the carboxylic acid group lowers the HOMO energy, making it a weaker electron donor compared to unsubstituted benzene (B151609). |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; associated with the electron-accepting ability. | The LUMO is expected to be localized over the phenyl ring and carbonyl group, with its energy lowered by the electronegative bromine atoms, enhancing its electron-accepting properties. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A moderately large gap is anticipated, indicating reasonable chemical stability. This gap is a crucial parameter in predicting the molecule's behavior in chemical reactions. researchgate.net |

| Global Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures the resistance to change in electron distribution. A higher value, correlated with a larger HOMO-LUMO gap, implies greater stability. uantwerpen.be |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2. | Represents the molecule's ability to attract electrons. The dibromo-substitution increases the overall electronegativity. researchgate.net |

This table is generated based on established principles of FMO theory and data from analogous compounds.

The distribution of electronic charge within a molecule is fundamental to its interactions. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the charge landscape on the molecule's surface. researchgate.net These maps use a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). pearson.com

For this compound, an MEP map would reveal:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character and ability to participate in hydrogen bonding.

Positive Potential (Blue): Located on the acidic hydrogen of the carboxyl group, confirming it as the most likely site for deprotonation. pearson.com

Ring System: The phenyl ring would exhibit a complex potential distribution due to the competing effects of the electron-withdrawing bromine atoms and the acetic acid substituent. The regions ortho and para to the bromine atoms would be less electron-rich.

This detailed charge distribution analysis helps predict intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. nih.gov

Conformer Analysis and Conformational Energy Landscapes

Molecules with rotatable single bonds, like the C-C bond between the phenyl ring and the methylene (B1212753) group in this compound, can exist in different spatial arrangements known as conformers. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating this bond to identify stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net

The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group is the primary determinant of conformational isomers. Computational scans of this dihedral angle can generate a conformational energy landscape. For the related 2-(2,4-dichlorophenyl)acetic acid, crystal structure analysis shows a significant dihedral angle of 70.70(4)° between the carboxyl unit and the benzene ring, indicating that a non-planar conformation is preferred in the solid state. nih.gov Theoretical calculations for this compound would likely reveal that the lowest energy conformer balances steric hindrance from the ortho-bromine atom with electronic stabilization effects.

Table 2: Hypothetical Conformational Energy Analysis

| Dihedral Angle (Ring-CH₂-COOH) | Relative Energy (kcal/mol) | Conformer Type | Description |

| ~0° | High | Eclipsed (Transition State) | Steric clash between the ortho-bromine atom and the carboxylic acid group results in high energy. |

| ~90° | 0 (Global Minimum) | Skewed/Gauche (Stable) | This conformation minimizes steric repulsion, likely representing the most stable state in the gas phase. nih.gov |

| 180° | Moderate | Anti-planar (Local Minimum/TS) | Represents another potential conformation, though possibly less stable than the skewed form due to other interactions. |

This table illustrates a typical potential energy landscape for a phenylacetic acid derivative based on known structural principles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for investigating reaction mechanisms at the molecular level. researchgate.net By mapping the entire reaction pathway from reactants to products, including all intermediates and transition states, researchers can gain a deep understanding of reaction kinetics and thermodynamics. acs.org

For this compound, a common reaction to study would be its esterification with an alcohol. DFT calculations can be employed to:

Optimize Geometries: Determine the structures of the reactant, alcohol, transition state(s), and ester product.

Analyze Transition States: Vibrational frequency calculations on the transition state structure confirm it is a true saddle point on the energy surface (characterized by one imaginary frequency).

Studies on the uncatalyzed esterification of acetic acid with methanol (B129727) have used DFT to investigate concerted mechanisms involving cyclic transition states, finding activation energies that align well with experimental results. researchgate.net A similar approach could precisely detail the mechanism for this compound and predict how the bulky and electron-withdrawing bromine substituents affect the reaction rate compared to simpler acetic acids.

Prediction of Spectroscopic Signatures for Derivative Confirmation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is invaluable for confirming the identity of newly synthesized compounds. Theoretical predictions of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to validate a molecular structure. nih.gov

For derivatives of this compound, such as an ester or an amide, DFT calculations can predict:

1H and 13C NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained that often show excellent correlation with experimental values. nih.gov

Vibrational Frequencies: Theoretical calculations produce a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net These can be directly compared to experimental FT-IR and Raman spectra to assign specific peaks to molecular motions, such as the characteristic C=O stretch of the carbonyl group or the C-Br stretches. acs.org

This predictive power is crucial in structural elucidation, allowing researchers to distinguish between isomers or confirm that a desired chemical transformation has occurred. nih.gov

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Hypothetical Derivative

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value | Assignment |

| FT-IR | ~1735 cm-1 | ~1730 cm-1 | C=O stretch (Ester) |

| 13C NMR | ~170 ppm | ~169 ppm | Carbonyl Carbon (Ester) |

| 1H NMR | ~3.8 ppm | ~3.75 ppm | Methylene Protons (-CH₂-) |

This table provides illustrative data to demonstrate the correlation between computational predictions and experimental results for a hypothetical ester derivative of this compound.

Applications of 2 2,4 Dibromophenyl Acetic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 2-(2,4-Dibromophenyl)acetic acid make it an ideal precursor for the synthesis of a variety of complex organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further reactions. The bromine atoms are amenable to a range of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Role in Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, the closely related compound, 2-bromo-4,5-dimethoxyphenylacetyl chloride, has been utilized in a highly diastereoselective radical cyclization to synthesize (±)-O-methylcorytenchirine, an 8-substituted berbine (B1217896) alkaloid. researchgate.net This synthesis highlights the potential of using substituted phenylacetic acid derivatives as key building blocks for complex natural product scaffolds. The reaction of 6,7-dimethoxyisoquinoline (B95607) with the acid chloride derivative affords a key intermediate which, upon treatment with tributylstannane, undergoes a free radical cyclization to yield the desired product as a single diastereomer. researchgate.net This methodology suggests that this compound could similarly serve as a precursor for the synthesis of brominated alkaloids and other natural products through radical cyclization pathways.

Intermediacy in the Synthesis of Functional Organic Materials

The synthesis of functional organic materials often relies on the assembly of well-defined molecular building blocks. Substituted phenylacetic acids and their derivatives are frequently employed in the construction of heterocyclic systems that form the core of many functional materials. For instance, derivatives of phenylacetic acid have been used to synthesize various heterocyclic compounds such as oxadiazoles, pyridones, and quinolines. epstem.nettsijournals.comnih.gov

A notable example is the synthesis of thiodifluorooxindole derivatives through a transition-metal-free oxidation decarboxylation strategy. acs.org This reaction involves the radical tandem reaction of an N-arylacrylamide with a substituted acetic acid, providing a practical method for forming C(sp³)–CF₂ bonds. acs.org Although this specific example does not use this compound, the underlying principle of using a substituted acetic acid as a radical precursor is applicable. The dibromo-functionality of this compound could be exploited to generate novel functional materials with specific electronic or photophysical properties.

The following table summarizes the synthesis of various heterocyclic compounds from precursors analogous to this compound, demonstrating the versatility of this class of compounds in constructing complex organic molecules.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-[(2,6-Dichloroanilino)phenyl]acetic acid ester | Hydrazine hydrate | 2-[(2,6-Dichloroanilino)phenyl]acetohydrazide | 80 | epstem.net |

| 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Ethyl cyanoacetate, Ammonium acetate | 6-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 68 | tsijournals.com |

| Isatin, 4-bromoacetophenone | Ethanol (B145695), basic conditions | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | - | nih.gov |

Design and Synthesis of Advanced Organic Ligands and Catalysts

The development of new ligands is crucial for advancing transition-metal-catalyzed cross-coupling reactions. While there are no specific reports on the synthesis of ligands directly from this compound, its structure suggests potential pathways for creating novel ligand architectures. The Hirao reaction, a palladium-catalyzed P-C coupling of dialkyl phosphites with aryl halides, is a well-established method for synthesizing aryl phosphonates, which are important precursors to phosphine (B1218219) ligands. semanticscholar.org

The two bromine atoms on the phenyl ring of this compound could be selectively functionalized to introduce phosphine groups. For example, a monolithiation followed by reaction with a chlorophosphine could install a phosphine moiety at one of the bromine positions. The remaining bromine atom could then be used for further modifications or to tune the electronic properties of the resulting ligand. The carboxylic acid group could also be used to attach the ligand to a solid support or to introduce additional functionalities. The synthesis of quinazolinone-based phosphine ligands from N-acetylanthranilic acid and aminophosphines provides a template for how carboxylic acid-containing aromatic compounds can be converted into sophisticated ligands.

Development of Diverse Libraries of Brominated Aromatic Compounds

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening in drug discovery and materials science. imperial.ac.ukgoogle.com this compound is an excellent scaffold for the generation of diverse libraries of brominated aromatic compounds due to its multiple reactive sites.

The carboxylic acid can be converted into an amide via coupling with a library of amines. The resulting amides can then be subjected to further diversification by exploiting the two bromine atoms. For example, selective Suzuki or Sonogashira coupling reactions could be performed at one of the bromine positions, followed by a different cross-coupling reaction at the second bromine atom. This strategy would allow for the rapid generation of a large and diverse library of compounds from a single starting material.

The synthesis of libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones demonstrates the power of multicomponent reactions in generating chemical diversity. nih.gov Similarly, this compound could be employed in multicomponent reactions to generate libraries of complex brominated heterocycles. For instance, a one-pot reaction involving the carboxylic acid, an amine, and an isocyanide (Ugi reaction) could be followed by palladium-catalyzed diversification at the bromine positions.

The following table outlines a hypothetical diversification strategy for this compound to generate a library of brominated compounds.

| Step | Reaction | Reagents | Product |

| 1 | Amide Formation | Library of primary amines, coupling agent | 2-(2,4-Dibromophenyl)-N-R¹-acetamide |

| 2 | Suzuki Coupling | R²-B(OH)₂, Pd catalyst, base | 2-(2-Bromo-4-R²-phenyl)-N-R¹-acetamide |

| 3 | Sonogashira Coupling | R³-acetylene, Pd/Cu catalyst, base | 2-(2-(R³-ethynyl)-4-R²-phenyl)-N-R¹-acetamide |

This systematic approach, combining amide bond formation with sequential cross-coupling reactions, would enable the efficient construction of a diverse library of polysubstituted aromatic compounds based on the this compound scaffold.

Advanced Spectroscopic Characterization Methodologies for 2 2,4 Dibromophenyl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and, increasingly, in the solid state. For derivatives of 2-(2,4-Dibromophenyl)acetic acid, which can often be complex molecules, one-dimensional (1D) ¹H and ¹³C NMR spectra are the first step, providing information on the number and type of protons and carbons. However, for complete and unambiguous assignment, advanced two-dimensional (2D) NMR techniques are indispensable.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlation data between different nuclei, allowing for the comprehensive mapping of the molecular framework. youtube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH or ³JHH). sdsu.edu It is fundamental for tracing out proton networks within a molecule, such as identifying adjacent protons on the phenyl ring or along an aliphatic chain attached to the acetic acid moiety. For example, in a substituted quinoline (B57606) derivative, COSY correlations would help in assigning the protons of the heterocyclic and phenyl rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹JCH). sdsu.edu It is exceptionally powerful for assigning carbon signals based on their attached, and usually more easily assigned, protons. For instance, the methylene (B1212753) protons of the acetic acid group would show a direct correlation to the methylene carbon, confirming its chemical shift. youtube.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.edu This is crucial for connecting molecular fragments that are not directly bonded via protons. For example, in S-alkylated triazole derivatives of bromophenyl compounds, HMBC is used to confirm the site of alkylation by observing the correlation between the methylene protons of the alkyl chain and the triazole ring's carbon atom over three bonds. mdpi.com Similarly, correlations from the methylene protons of the acetic acid group to the quaternary carbon (C1) and other carbons of the dibromophenyl ring would firmly establish the connection between the side chain and the aromatic ring. rsc.org

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu The correlations arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent (typically effective up to ~5 Å). NOESY is vital for determining stereochemistry, such as the relative configuration of substituents in cyclic derivatives or the conformation of flexible side chains. researchgate.net For instance, NOE correlations between protons on the phenyl ring and protons on a bulky substituent could indicate a preferred rotational conformation. researchgate.net

| Technique | Observed Correlation | Structural Information Gained |

|---|---|---|

| COSY | Aromatic proton H-5 correlates with H-6. | Confirms adjacency of H-5 and H-6 on the phenyl ring. |

| HSQC | Methylene protons at ~3.8 ppm correlate with carbon at ~40 ppm. | Assigns the -CH₂- carbon of the acetic acid moiety. |

| HMBC | Methylene protons (~3.8 ppm) correlate to the carbonyl carbon (~170 ppm) and the aromatic C-2 (~135 ppm). | Connects the acetyl group to the dibromophenyl ring at the correct position. |

| NOESY | Methylene protons (~3.8 ppm) show a spatial correlation to the aromatic proton H-3. | Provides information on the preferred conformation of the side chain relative to the ring. |

Solid-State NMR Applications for Polymorphs

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. For halogenated phenylacetic acids, deuterium (B1214612) (²H) ssNMR can be employed to probe molecular motion. By analyzing temperature-dependent spectra, the rotational barriers and flipping dynamics of the bromophenyl group can be quantified. This information is critical for understanding the stability of different polymorphs and the intermolecular interactions that govern crystal packing.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis of Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight of synthesized compounds and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically to within 5 ppm. tandfonline.com This precision allows for the determination of the elemental formula of a molecule. For derivatives of this compound, the presence of two bromine atoms creates a distinctive isotopic pattern (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br) that serves as a clear diagnostic signature. HRMS confirms the successful synthesis of the target compound by matching the experimentally observed mass and isotopic pattern to the calculated values. mdpi.comnih.gov

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-(2-(2,4-dichlorophenyl)acetyl)-N-(4-nitrobenzylidene)hydrazinecarbothioamide | C₁₆H₁₆Cl₂N₅O₃S | [M+H]⁺ | 427.3028 | 427.3007 |

| 2-(2-(2,4-dichlorophenyl)acetyl)-N-(2-hydroxybenzylidene)hydrazinecarbothioamide | C₁₆H₁₄Cl₂N₃O₂S | [M+H]⁺ | 381.1057 | 381.0106 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a multi-stage process used to deduce the structure of a molecule. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and then the resulting fragments are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For a derivative of this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group or its modified form (e.g., ester, amide).

Cleavage of the bond between the methylene group and the phenyl ring.

Loss of one or both bromine atoms.

By analyzing these fragmentation pathways, researchers can confirm the connectivity of different parts of the molecule, providing structural evidence that is complementary to NMR data. scispace.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms, bond lengths, bond angles, and torsional angles. nih.gov

For derivatives of this compound, this technique provides several critical pieces of information:

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of stereocenters.

Conformation: It reveals the exact conformation of the molecule in the crystal lattice, including the orientation of the acetic acid side chain relative to the dibromophenyl ring. In the related molecule 2-(2-bromophenyl)acetic acid, the carboxyl group is twisted significantly from the plane of the benzene (B151609) ring. nih.gov

Crystal Packing: The analysis reveals how molecules are arranged in the crystal, identifying intermolecular interactions like hydrogen bonds and halogen bonds. researchgate.netnih.gov For example, in the crystal structure of 2-(4-bromophenyl)acetohydrazide, molecules are linked by N—H···O hydrogen bonds to form chains, which are then further linked into a two-dimensional network. researchgate.net Understanding these packing forces is crucial for rationalizing the physical properties of the solid material.

| Parameter | 2-(2-Bromophenyl)acetic acid nih.gov | 2-(4-Bromophenyl)acetohydrazide researchgate.net |

|---|---|---|

| Formula | C₈H₇BrO₂ | C₈H₉BrN₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 8.9732 (5) | 6.0798 (2) |

| b (Å) | 5.9114 (3) | 4.8565 (1) |

| c (Å) | 15.8489 (7) | 15.1126 (5) |

| β (°) | 99.529 (5) | 98.003 (2) |

| Key Feature | Carboxyl group twisted 76.2 (3)° from benzene ring. | Molecules linked by N-H···O hydrogen bonds into chains. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of this compound and its derivatives. These methods provide detailed information regarding the presence of specific functional groups and offer insights into the molecule's conformational isomers. IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. Consequently, IR and Raman spectra are often complementary, providing a more complete vibrational analysis.

Functional Group Identification

The vibrational spectrum of this compound can be analyzed by examining the characteristic frequencies of its constituent parts: the carboxylic acid group, the methylene linker, the substituted aromatic ring, and the carbon-bromine bonds.

Carboxylic Acid Group (-COOH): This functional group gives rise to some of the most distinct bands in the IR spectrum. The O-H stretching vibration typically appears as a very broad and intense absorption band in the 3300–2500 cm⁻¹ region, a characteristic feature resulting from strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers in the solid state or in concentrated solutions. The carbonyl (C=O) stretching vibration produces a strong, sharp band, typically found between 1725 and 1700 cm⁻¹. nih.govvscht.cz The presence of the dimeric form is a key feature for this class of compounds. Other vibrations, such as the in-plane O-H bending and C-O stretching, are coupled and appear in the fingerprint region, generally between 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹.

Aromatic Phenyl Ring: The 1,2,4-trisubstituted benzene ring displays several characteristic vibrations. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). vscht.czlibretexts.org A series of sharp C=C stretching bands, characteristic of the aromatic ring, appear in the 1625–1400 cm⁻¹ range. Furthermore, the pattern of C-H out-of-plane (oop) bending vibrations in the 900–800 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. tum.de For 1,2,4-trisubstitution, strong absorption bands are expected in this region, confirming the positions of the bromine and acetic acid substituents.

Methylene Bridge (-CH₂-): The aliphatic -CH₂- group connecting the phenyl ring and the carboxylic acid is identified by its C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2970–2850 cm⁻¹ range, typically with lower intensity than the O-H stretch of the acid. The CH₂ scissoring (bending) vibration usually appears near 1470–1450 cm⁻¹. nih.gov

Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations are found at the low-frequency end of the mid-IR spectrum. These vibrations are characteristically observed in the 690–515 cm⁻¹ range. libretexts.orgorgchemboulder.com The presence of two C-Br bonds attached to the aromatic ring would be confirmed by absorptions within this region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300–2500 | O-H stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3100–3000 | C-H stretch | Aromatic Ring | Weak to Medium |

| 2970–2850 | C-H stretch (asymmetric & symmetric) | Methylene (-CH₂) | Medium |

| 1725–1700 | C=O stretch (dimer) | Carboxylic Acid | Strong, Sharp |

| 1625–1400 | C=C stretch | Aromatic Ring | Medium to Weak, Sharp |

| 1470–1450 | C-H bend (scissoring) | Methylene (-CH₂) | Medium |

| 1440–1200 | C-O stretch / O-H bend (coupled) | Carboxylic Acid | Medium, Broad |

| 900–800 | C-H out-of-plane bend | 1,2,4-Trisubstituted Ring | Strong |

| 690–515 | C-Br stretch | Aryl Bromide | Medium to Strong |

Conformational Analysis

Vibrational spectroscopy is also a valuable technique for investigating the conformational landscape of flexible molecules like this compound. The primary source of conformational isomerism (rotamerism) in this molecule is the rotation around the single bond connecting the phenyl ring and the methylene carbon. This rotation can lead to different spatial orientations of the carboxylic acid group relative to the substituted ring.

Studies on phenylacetic acid and its halogenated analogs have shown that these molecules preferentially adopt non-planar conformations. nih.govkfupm.edu.sa Theoretical calculations combined with IR spectroscopy have demonstrated that different conformers can coexist in solution. researchgate.netnih.gov These distinct conformers may have slightly different vibrational frequencies, particularly for modes involving the carbonyl group and the phenyl ring.

In high-resolution spectra, the deconvolution of the carbonyl (C=O) stretching band can sometimes reveal multiple overlapping peaks, with each peak corresponding to a different stable conformer. researchgate.netnih.gov The relative populations of these conformers can be influenced by the solvent polarity and temperature.

Green Chemistry Principles in the Research and Utilization of 2 2,4 Dibromophenyl Acetic Acid

Waste Minimization and Atom Economy in Synthetic Routes

One of the core principles of green chemistry is waste prevention, which is quantitatively assessed using metrics like atom economy. skpharmteco.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts.

A common method for synthesizing arylacetic acids from aryl alkyl ketones is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This process typically involves reacting the ketone (e.g., 2,4-dibromoacetophenone) with sulfur and an amine, such as morpholine (B109124), to form a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid. wikipedia.orgresearchgate.net

Formation of the thiomorpholide intermediate.

Hydrolysis of the thiomorpholide to the final carboxylic acid.

This multi-step, multi-component process inherently generates waste. researchgate.net The sulfur and morpholine are used in stoichiometric amounts, and their atoms are not fully incorporated into the final 2-(2,4-Dibromophenyl)acetic acid molecule, leading to a lower atom economy. skpharmteco.comrsc.org The hydrolysis step also produces morpholine as a byproduct.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Willgerodt-Kindler Reaction

| Reactants | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Atom Economy (%) |

| 2,4-Dibromoacetophenone (C₈H₆Br₂O) | 277.94 | This compound (C₈H₆Br₂O₂) | 293.94 | < 100% |

| Sulfur (S) | 32.07 | |||

| Morpholine (C₄H₉NO) | 87.12 | |||

| Water (H₂O) (for hydrolysis) | 18.02 | |||

| Calculation | Formula: [Molar Mass of Product / (Sum of Molar Masses of All Reactants)] x 100 | |||

| Result | [293.94 / (277.94 + 32.07 + 87.12 + 18.02)] x 100 ≈ 69.1% |

This calculation is theoretical and assumes the reaction proceeds to completion as written. Actual atom economy may vary based on specific reaction stoichiometry.

The calculated atom economy of approximately 69.1% highlights that a significant portion of the reactant mass is converted into byproducts, such as morpholine and sulfur-containing waste streams. Minimizing this waste requires developing alternative synthetic routes, such as catalytic carbonylation reactions, which could offer a more direct and atom-economical pathway.

Use of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component and contribute significantly to waste and pollution. nih.gov Traditional organic syntheses, including some variations of the Willgerodt-Kindler reaction, often employ volatile organic compounds (VOCs) that can be hazardous, flammable, and difficult to dispose of. researchgate.net

Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. rsc.org For reactions involving brominated phenylacetic acids and their precursors, a shift away from hazardous solvents like carbon tetrachloride and other halogenated hydrocarbons has been a key area of research. google.com Greener alternatives such as water, ethanol (B145695), and acetic acid have been successfully employed in related syntheses. google.comijcce.ac.iracs.org For instance, a method for the selective bromination of 2-methyl-2-phenylpropanoic acid was developed using an aqueous medium, avoiding undesirable halogenated solvents. google.com

Recent innovations in green chemistry have also introduced novel reaction media:

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. bldpharm.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. They have negligible vapor pressure, reducing air pollution, although their toxicity and biodegradability must be carefully assessed. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent ("neat") is the ideal scenario, often facilitated by using heterogeneous catalysts or microwave irradiation. rsc.org A solvent-free approach using a zeolite catalyst was developed for the synthesis of quinoline (B57606) derivatives. rsc.org

Table 2: Comparison of Traditional and Greener Solvents for Phenylacetic Acid Synthesis

| Solvent Type | Examples | Environmental/Safety Concerns | Green Alternative Features |

| Traditional | Dichloromethane, Carbon Tetrachloride, Tetrahydrofuran (B95107) (THF) google.com | Toxic, often carcinogenic, volatile, contributes to air pollution, difficult to recycle. google.com | N/A |

| Greener | Water, Ethanol, Acetic Acid google.comacs.org | Low toxicity, biodegradable, readily available. | Safer handling, reduced environmental impact. |

| Advanced Green | Ionic Liquids, Deep Eutectic Solvents, Supercritical CO₂ | Variable toxicity and biodegradability, can be expensive. | Often recyclable, non-volatile, can enhance reaction rates and selectivity. researchgate.net |

| Ideal | Solvent-Free (Neat) | N/A | Eliminates solvent waste entirely, simplifies product purification. rsc.org |

Implementing these greener solvent strategies in the synthesis of this compound could drastically reduce the environmental footprint of its production.

Energy Efficiency Considerations in Chemical Transformations

Designing energy-efficient chemical processes is a key principle of green chemistry, aiming to reduce both operational costs and the environmental impact associated with energy generation. Many traditional organic reactions, including the Willgerodt-Kindler reaction, require prolonged heating at elevated temperatures (reflux), which is highly energy-intensive. researchgate.net

A significant advancement in improving energy efficiency is the use of alternative energy sources, most notably microwave irradiation. organic-chemistry.orgrsc.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. The direct and efficient heating of the reaction mixture by microwaves avoids the slow, indirect heating of a conventional oil bath. researchgate.net This technology has been successfully applied to modernize the Willgerodt-Kindler reaction, providing higher yields in shorter times and often under more environmentally friendly conditions. researchgate.netrsc.org

Table 3: Comparison of Energy Input for Conventional vs. Microwave-Assisted Synthesis

| Heating Method | Typical Reaction Time | Energy Consumption | Advantages | Disadvantages |

| Conventional Heating (Reflux) | Several hours to days researchgate.net | High | Simple setup | Inefficient energy transfer, long reaction times, potential for side reactions. |

| Microwave Irradiation | Minutes to a few hours organic-chemistry.orgrsc.org | Low to Moderate | Rapid and uniform heating, shorter reaction times, often higher yields and purity. researchgate.net | Requires specialized equipment, potential for pressure buildup. |

| Solvent-Free/Solid-State Reaction | Variable | Low | Minimal energy needed for solvent heating, simplified workup. rsc.org | Limited to specific reaction types, potential for poor mixing. |

By adopting methods like microwave-assisted synthesis, the production of this compound can be made significantly more energy-efficient, aligning with the principles of sustainable chemical manufacturing.

Development of Catalytic Systems for Sustainable Reactions

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. researchgate.net Catalysts are superior because they are used in small amounts, can be recycled, and can enable reactions to proceed with higher selectivity and under milder conditions, thus reducing waste and energy consumption.

The traditional Willgerodt-Kindler reaction is a stoichiometric process, requiring molar equivalents of sulfur and an amine, which are consumed during the reaction. researchgate.net A major goal for greening the synthesis of this compound would be to develop a truly catalytic route.

Potential catalytic approaches could draw inspiration from modern organic synthesis methods for creating C-C bonds or introducing carboxyl groups:

Palladium-Catalyzed Carbonylation: A well-established method for converting aryl halides into carboxylic acids involves reacting them with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable base. This approach is highly atom-economical. The Miyaura borylation, another palladium-catalyzed reaction, can convert aryl halides into boronic esters, which are versatile intermediates for further transformations. mdpi.com

Heterogeneous Catalysis: Using solid, reusable catalysts simplifies product purification and catalyst recovery, minimizing waste. For example, zeolites have been used as reusable, solid acid catalysts for related syntheses under solvent-free conditions. rsc.org Similarly, nanorod vanadatesulfuric acid has been shown to be an efficient and reusable catalyst for the synthesis of chalcones and pyrazolines. sci-hub.box

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions (aqueous environment, room temperature). While a specific enzyme for this transformation may not exist, enzyme engineering and directed evolution could potentially develop a biocatalyst for the synthesis of phenylacetic acid derivatives.

Table 4: Potential Catalytic Systems for Greener Synthesis of Arylacetic Acids

| Catalytic System | Catalyst Type | Potential Reaction | Advantages |

| Homogeneous Metal Catalysis | Palladium (Pd) complexes mdpi.com | Carbonylation of 2,4-dibromobenzyl halide | High efficiency and selectivity, good functional group tolerance. |

| Heterogeneous Catalysis | Zeolites, Solid Acids (e.g., VSA NRs) rsc.orgsci-hub.box | Friedel-Crafts type acylation or alkylation | Catalyst is easily separated and recyclable, suitable for continuous flow processes. |

| Copper-Catalyzed Reactions | Copper (Cu) salts/complexes google.com | Hydroxylation or carboxylation of aryl bromides | Copper is less expensive and less toxic than palladium. |

| Biocatalysis | Enzymes (e.g., hydrolases, oxidoreductases) | Enantioselective hydrolysis or oxidation | Extremely high selectivity, works in water at ambient temperature, biodegradable. |

The development of a robust catalytic system to replace the stoichiometric Willgerodt-Kindler reaction remains a key challenge but represents the most promising path toward a truly sustainable synthesis of this compound.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automation for Enhanced Synthesis